2,4-Difluoro-5-iodobenzoyl chloride
Overview
Description
2,4-Difluoro-5-iodobenzoyl chloride is an organic compound with the molecular formula C7H2ClF2IO. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 5 is replaced by an iodine atom. This compound is used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science .
Preparation Methods
2,4-Difluoro-5-iodobenzoyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of 2,4-difluoro-5-iodobenzoic acid with thionyl chloride in the presence of a catalytic amount of dimethylformamide. The reaction is typically carried out in toluene at elevated temperatures (around 90°C) for a few hours. After the reaction is complete, the mixture is cooled, and the product is isolated by concentration under reduced pressure .
Chemical Reactions Analysis
2,4-Difluoro-5-iodobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles. Common reagents for these reactions include amines, alcohols, and thiols.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The compound can be reduced to form 2,4-difluoro-5-iodobenzyl alcohol using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
2,4-Difluoro-5-iodobenzoyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antiviral activities.
Material Science: The compound is used in the preparation of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.
Chemical Biology: It is employed in the synthesis of biologically active molecules that can be used to study various biological processes.
Mechanism of Action
The mechanism of action of 2,4-difluoro-5-iodobenzoyl chloride depends on the specific reactions it undergoes. In substitution reactions, the chlorine atom is typically displaced by a nucleophile, forming a new covalent bond. In coupling reactions, the compound participates in the formation of carbon-carbon bonds through a palladium-catalyzed process, which involves oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
2,4-Difluoro-5-iodobenzoyl chloride can be compared with other halogenated benzoyl chlorides, such as:
2-Fluoro-5-iodobenzoyl chloride: Similar in structure but lacks the second fluorine atom at position 4.
4-Iodobenzoyl chloride: Lacks both fluorine atoms, making it less electron-withdrawing and potentially less reactive in certain reactions.
2,4-Difluorobenzoyl chloride: Lacks the iodine atom, which can affect its reactivity and applications in coupling reactions.
These comparisons highlight the unique reactivity and applications of this compound due to the presence of both fluorine and iodine atoms on the benzene ring.
Properties
IUPAC Name |
2,4-difluoro-5-iodobenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF2IO/c8-7(12)3-1-6(11)5(10)2-4(3)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWWBFPFJBPCTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)F)F)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF2IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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